An In-depth Technical Guide to tert-Butyl 3-Azido-4-hydroxypyrrolidine-1-carboxylate: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate. Due to the lim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate. Due to the limited availability of direct literature on this specific molecule, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to offer expert insights for researchers, scientists, and professionals in drug development. The content herein is structured to explain the causality behind experimental choices and to provide self-validating protocols, ensuring a high degree of scientific integrity.
Introduction and Strategic Overview
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is a chiral, bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected pyrrolidine ring, a versatile scaffold in many bioactive compounds, along with an azide and a hydroxyl group. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of complex molecular architectures and for bioconjugation applications.
Given the nascent state of research on this specific compound, this guide will infer its properties from the well-documented chemistry of its constituent parts: the pyrrolidine core, the azide moiety, and the secondary alcohol. The corresponding amino alcohol, tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, serves as a logical and commercially available precursor, and its transformation will be a central theme in the discussion of the synthesis of the title compound.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate can be predicted based on its functional groups and molecular weight.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₉H₁₆N₄O₃
Based on the chemical structure.
Molecular Weight
228.25 g/mol
Calculated from the molecular formula.
Physical State
Likely a solid at room temperature.
Similar to its amino-alcohol precursor.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).
Inferred from the presence of polar functional groups.
IR Spectroscopy
Strong, sharp absorption band around 2100-2150 cm⁻¹ (azide N≡N stretch); Broad absorption around 3400 cm⁻¹ (O-H stretch); Absorption around 1690 cm⁻¹ (C=O of Boc group).
These are characteristic vibrational frequencies for the respective functional groups[1][2].
¹³C NMR Spectroscopy
Signals expected for the tert-butyl group (~28 ppm, ~80 ppm for the quaternary carbon), pyrrolidine ring carbons (variable), and carbons attached to the azide and hydroxyl groups.
Based on general chemical shift ranges for similar structures[3][4][5].
Plausible Synthesis Pathway
The most logical synthetic route to tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves the diazotization of the corresponding primary amine, tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, followed by nucleophilic substitution with an azide salt. This is a well-established method for the conversion of primary amines to azides[6].
Caption: Proposed synthesis of the title compound from its amino precursor.
Detailed Experimental Protocol: Synthesis from Amino-Alcohol Precursor
This protocol is a representative procedure based on standard methods for the synthesis of alkyl azides from primary amines.
Dissolve tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a suitable aqueous acidic solution (e.g., 1M HCl) and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.
Azide Substitution:
In a separate flask, dissolve sodium azide (1.5 eq) in deionized water and cool to 0 °C. Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment[1].
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3x volume).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate stems from the orthogonal reactivity of its azide and hydroxyl functional groups.
A Technical Guide to the Structural Elucidation of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and the ability to introduce various su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and the ability to introduce various substituents with precise stereochemical control make it a valuable building block for drug discovery. This guide focuses on tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, a highly functionalized pyrrolidine derivative. The presence of hydroxyl, azido, and Boc-protecting groups provides multiple points for further chemical modification, making it a versatile intermediate. However, this dense functionality, particularly the stereogenic centers at positions 3 and 4, presents a significant challenge for unambiguous structural characterization.
This document provides a comprehensive, in-depth guide for researchers and drug development professionals on the systematic elucidation of this molecule's structure. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a self-validating and robust analytical workflow. The core of this analysis hinges on the synergistic use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques to define not only the constitution but also the critical relative stereochemistry of the substituents.
The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental composition of the molecule. For tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (C9H16N4O3), the expected monoisotopic mass is 228.1222 g/mol .
Expected Fragmentation Pattern:
The presence of the tert-butoxycarbonyl (Boc) protecting group leads to a highly characteristic fragmentation pattern under both electrospray ionization (ESI) and electron impact (EI) conditions.[1][2][3] The most common fragmentation pathways involve the loss of components of the Boc group:
Loss of isobutylene (56 Da): A primary fragmentation is the loss of C4H8, resulting in a prominent [M+H-56]+ ion.[4] This can occur through a McLafferty-like rearrangement.[5]
Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in the loss of the Boc group, yielding an [M+H-100]+ ion.
Further Fragmentation: Subsequent loss of CO2 from the [M+H-56]+ ion can also be observed.[1][2][3]
These predictable losses provide strong evidence for the presence of the N-Boc moiety.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
Analysis Mode: Acquire data in positive ion mode.
Data Interpretation:
Identify the protonated molecular ion [M+H]+.
Confirm that the measured mass is within 5 ppm of the theoretical mass (229.1295 for [C9H17N4O3]+).
Perform tandem MS (MS/MS) on the parent ion to observe the characteristic fragment ions ([M+H-56]+ and [M+H-100]+).
Ion
Theoretical m/z
Observed m/z
Description
[M+H]+
229.1295
229.129x
Protonated molecule
[M-C4H8+H]+
173.0671
173.067x
Loss of isobutylene
[M-Boc+H]+
129.0878
129.087x
Loss of Boc group
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.[6][7]
Characteristic Absorption Bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1 is indicative of the hydroxyl group.
N-H Stretch: If any unprotected amine is present, a medium absorption would appear in the 3300-3500 cm-1 range. Its absence is also informative.
C-H Stretch: Absorptions just below 3000 cm-1 (typically 2850-2980 cm-1) correspond to the sp3 C-H bonds of the pyrrolidine ring and the Boc group.[7][8]
Azide (N3) Stretch: A sharp, strong, and highly characteristic absorption band around 2100 cm-1 confirms the presence of the azide functional group.[9]
C=O Stretch (Carbamate): A strong absorption band in the range of 1680-1700 cm-1 is characteristic of the carbonyl group in the Boc-carbamate.[10]
The presence of these distinct bands provides a rapid confirmation of the molecule's functional group composition.
Chapter 2: Definitive Structural Elucidation with NMR Spectroscopy
While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is required to piece together the carbon skeleton and, most importantly, to determine the relative stereochemistry. A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.
Diagram: NMR Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
1H NMR Spectroscopy: Proton Environment and Stereochemistry
The 1H NMR spectrum provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. The key to determining the stereochemistry lies in the coupling constants (J-values) between the protons on the pyrrolidine ring, specifically H3 and H4.
Predicted 1H NMR Data:
Proton
Approx. δ (ppm)
Multiplicity
Key Couplings (Hz)
Assignment
H3
~4.0-4.2
m
J(H3,H4), J(H3,H2a), J(H3,H2b)
Proton on azide-bearing carbon
H4
~4.3-4.5
m
J(H4,H3), J(H4,H5a), J(H4,H5b)
Proton on hydroxyl-bearing carbon
H2, H5
~3.2-3.8
m
Geminal and vicinal couplings
Ring methylene protons
OH
Variable
br s
-
Hydroxyl proton
Boc-CH3
~1.45
s
-
tert-butyl protons
Stereochemical Determination via Coupling Constants:
The dihedral angle between vicinal protons strongly influences their coupling constant, a relationship described by the Karplus equation. For the pyrrolidine ring:
trans-Isomer: The H3 and H4 protons are on opposite faces of the ring. This typically results in a small dihedral angle, leading to a larger coupling constant (J3,4 ≈ 5-10 Hz) .
cis-Isomer: The H3 and H4 protons are on the same face. This leads to a dihedral angle closer to 90°, resulting in a smaller coupling constant (J3,4 ≈ 2-5 Hz) .
Therefore, careful measurement of the J3,4 coupling constant is the most direct NMR method to assign the relative stereochemistry.
13C NMR Spectroscopy: The Carbon Skeleton
The 13C NMR spectrum reveals the number of unique carbon environments.
Predicted 13C NMR Data:
Carbon
Approx. δ (ppm)
Assignment
C=O (Boc)
~154-156
Carbamate carbonyl
C(CH3)3 (Boc)
~80-82
Quaternary carbon of Boc
C4-OH
~70-75
Carbon bearing hydroxyl group
C3-N3
~60-65
Carbon bearing azide group
C2, C5
~50-55
Ring methylene carbons
C(CH3)3 (Boc)
~28-29
Methyl carbons of Boc
2D NMR: A Self-Validating System
2D NMR experiments are crucial for assembling the molecular puzzle with confidence.[11]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will show correlations between H3/H4, H3/H2, and H4/H5, confirming the pyrrolidine ring connectivity.[12]
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the 1H signals to their corresponding 13C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is the key to connecting different parts of the molecule.
Diagram: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Key HMBC Correlations to Confirm:
From the Boc methyl protons (~1.45 ppm) to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm).
From the Boc methyl protons to the C2 and C5 carbons of the pyrrolidine ring, confirming the point of attachment.
From H3 to C2 and C4.
From H4 to C3 and C5.
Chapter 3: Validated Experimental Protocols
Protocol 2: Complete NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can sometimes affect the observed coupling constants and chemical shifts.[13]
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[14]
1D Experiments:
Acquire a standard 1H NMR spectrum.
Acquire a proton-decoupled 13C NMR spectrum.
2D Experiments:
Acquire a standard gradient-selected COSY (gCOSY) experiment.
Acquire a standard gradient-selected HSQC (gHSQC) experiment, optimized for one-bond JCH ≈ 145 Hz.
Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimized for long-range JCH ≈ 8 Hz.
Data Processing and Interpretation:
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
Assign all 1H and 13C resonances using the combination of 1D and 2D data as described above.
Carefully measure the coupling constant between H3 and H4 from the 1H spectrum to determine the cis/trans stereochemistry.
Conclusion
The unambiguous structural elucidation of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is a multi-step process that relies on the logical application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while infrared spectroscopy provides a quick confirmation of the key functional groups (azide, hydroxyl, carbamate). The cornerstone of the analysis is a comprehensive suite of NMR experiments. 1D 1H and 13C NMR provide the initial data, but it is the suite of 2D experiments—COSY, HSQC, and HMBC—that allows for the complete and confident assignment of the molecular constitution. Crucially, the vicinal coupling constant (J3,4) measured from the 1H NMR spectrum serves as the definitive arbiter of the relative stereochemistry of the azido and hydroxyl substituents. By following this self-validating workflow, researchers can ensure the structural integrity of this valuable synthetic building block, paving the way for its successful application in drug discovery and development.
References
LIU Cui-mei, et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. [Link]
Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008, 22(21): 3339-52. [Link]
Padwa, A., et al. "Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles." Organic Letters, 2007, 9(24): 4893–4896. [Link]
Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." ResearchGate, 2024. [Link]
Reddit User Discussion. "I knew about the MS fragmentation pattern with Boc protected amines..." r/OrganicChemistry, 2023. [Link]
Duewell, H. "High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines." Australian Journal of Chemistry, 1981, 34(3): 539-545. [Link]
Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2024. [Link]
Li, G., et al. "Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases." Organic Letters, 2020, 22(9): 3357–3361. [Link]
Supporting Information, "Protocol for the Huisgen Cycloaddition." The Royal Society of Chemistry. [Link]
King, S. A., et al. "SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE..." Organic Syntheses, 1998, 75, 49. [Link]
Evans, G. B., et al. "A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol." ResearchGate, 2003. [Link]
Grigor'ev, I. A., et al. "Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl." Molecules, 2024, 29(3): 584. [Link]
"Analyze of stereoisomer by NMR." JEOL Ltd., N.D. [Link]
Chen, Y., et al. "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." RSC Advances, 2022, 12(35): 22941-22946. [Link]
Taha, M., et al. "Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities." RSC Advances, 2020, 10(49): 29421-29432. [Link]
Google Patents. "Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
"12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2024. [Link]
Johnson, C. J., et al. "Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes." The Journal of Physical Chemistry Letters, 2021, 12(35): 8511–8517. [Link]
"Figure S8. 1 H NMR spectrum of compound 4 (200 MHz, CDCl ). 3." ResearchGate, N.D. [Link]
Afonso, C., et al. "3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase." Bioorganic Chemistry, 2014, 55: 39-47. [Link]
Yao, Z., et al. "tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate." Acta Crystallographica Section E, 2007, 63(Pt 8): o3485. [Link]
Revanasiddappa, B.C., et al. "Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate." Orbital: The Electronic Journal of Chemistry, 2021, 13(1): 69-75. [Link]
Taha, M., et al. "Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents." Journal of the Iranian Chemical Society, 2020, 17: 29421-29432. [Link]
"12.8 Infrared Spectra of Some Common Functional Groups." OpenStax, 2023. [Link]
Schmid, D., et al. "Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs." Molecules, 2021, 26(11): 3108. [Link]
Grewal, G.S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Journal of Chemical Sciences, 1982, 91: 251-255. [Link]
Chen, J-R., et al. "Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors." ResearchGate, 2012. [Link]
Tymecka, D., et al. "(4R)- and (4S)-Azidoprolines : conformation directing amino acids and sites for functionalization." SciSpace, 2008. [Link]
Lundquist, J. T., et al. "Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors." Organic Letters, 2001, 3(5): 781-3. [Link]
Stereochemical Control and Synthetic Utility of tert-Butyl 3-Azido-4-Hydroxypyrrolidine-1-Carboxylate in Drug Discovery
Executive Summary The functionalized pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous therapeutics ranging from broad-spectrum antibiotics to targeted oncology...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous therapeutics ranging from broad-spectrum antibiotics to targeted oncology drugs. Among its highly functionalized derivatives, tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate stands out as a critical chiral building block. The presence of two adjacent stereocenters (C3 and C4) dictates the molecule's spatial geometry, directly influencing the pharmacodynamics of downstream active pharmaceutical ingredients (APIs).
This technical guide explores the stereochemical landscape of this intermediate, details the mechanistic causality behind its asymmetric synthesis, and provides self-validating protocols for its implementation in advanced drug development, particularly in the synthesis of covalent YAP-TEAD inhibitors and chemokine receptor modulators.
Stereochemical Landscape and Structural Dynamics
The pyrrolidine ring adopts an envelope conformation to minimize torsional strain. The substitution at C3 (azido) and C4 (hydroxyl) creates two chiral centers, resulting in four possible stereoisomers:
Trans Isomers: (3R, 4R) and (3S, 4S)
Cis Isomers: (3R, 4S) and (3S, 4R)
In pharmaceutical synthesis, the trans isomers are predominantly targeted. The causality for this lies in the synthetic trajectory: the most efficient route to 3,4-disubstituted pyrrolidines is via the nucleophilic opening of a meso-epoxide[1]. Because the azide nucleophile must attack the C–O antibonding orbital (
σ∗
) from the backside (an anti-periplanar trajectory), the resulting ring-opened product strictly adopts a trans configuration[1].
The absolute stereochemistry—whether (3R, 4R) or (3S, 4S)—is dictated by the biological target. For example, in the development of MYF-03-69, a potent pan-TEAD inhibitor, pocket analysis and docking studies revealed that the (3R, 4R) stereochemistry is strictly required to vector the molecule into the TEAD palmitate pocket; the (3S, 4S) enantiomer suffers a near-complete loss of inhibitory activity[2].
Mechanistic Pathways for Stereoselective Synthesis
To achieve high enantiomeric excess (ee), chemists employ catalytic asymmetric desymmetrization of the meso-epoxide intermediate (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate)[2].
Causality of Catalyst Selection:
Using a standard azide salt (e.g., NaN3) in aqueous media yields a racemic mixture of the trans isomers[1]. To break this symmetry, a chiral Lewis acid, such as Jacobsen’s (1S,2S)-Co(II) salen catalyst, is utilized alongside trimethylsilyl azide (TMSN3)[2]. The cobalt center coordinates to the epoxide oxygen, activating the ring. The bulky chiral salen ligand creates a sterically demanding environment that blocks nucleophilic attack at one enantiotopic carbon, directing the TMSN3 exclusively to the other. This kinetic control ensures that the SN2 opening proceeds with >95% enantioselectivity.
Fig 1. Asymmetric desymmetrization of meso-epoxide to yield the (3R,4R)-azido alcohol.
Analytical Validation of Stereocenters
Validating the stereochemical outcome is a mandatory quality control step before proceeding to downstream functionalization.
Diastereomeric Purity (NMR): The trans vs. cis relationship is rapidly confirmed via 1H-NMR. Due to the Karplus relationship in the 5-membered envelope conformation, the vicinal coupling constant (
J3,4
) for trans protons is typically small (~0–4 Hz), whereas cis protons exhibit a larger coupling constant (~6–8 Hz).
Enantiomeric Purity (Chiral HPLC): The absolute configuration and enantiomeric excess are determined using chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H columns) against racemic standards[3].
The following protocol details the synthesis of (3R,4R)-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, optimized for high enantiomeric fidelity[2].
Protocol: Asymmetric Ring Opening (ARO)
Objective: Desymmetrization of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the Co(II) salen catalyst in anhydrous toluene (10 mL). Add acetic acid (0.42 mmol) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III)-OAc complex. Remove volatiles under high vacuum to yield a dark brown solid.
Reaction Initiation: Dissolve the meso-epoxide (4.0 g) in anhydrous THF (15 mL) and add to the activated catalyst. Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the uncatalyzed background reaction, ensuring the chiral catalyst dictates the stereochemical outcome.
Nucleophilic Addition: Add TMSN3 (2.66 g) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight[2].
In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The epoxide (
Rf≈0.5
) should be completely consumed, replaced by the silyl-protected azido alcohol (
Rf≈0.7
).
Deprotection & Workup: Add methanol (10 mL) and a catalytic amount of K2CO3 to cleave the transient TMS ether. Stir for 2 hours. Concentrate the mixture under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the title compound.
Validation: Confirm structure via 1H NMR (400 MHz, CDCl3):
δ
4.28–4.17 (m, 1H), 3.98–3.87 (m, 1H), 3.74–3.63 (m, 1H)[3]. Confirm ee >95% via chiral HPLC.
Applications in Advanced Therapeutics
The rigorous stereochemical control of this intermediate enables the synthesis of highly specific therapeutics.
YAP-TEAD Covalent Inhibitors: Dysregulation of the Hippo signaling pathway drives various cancers. The (3R,4R)-azido alcohol is reduced to an amino alcohol and functionalized to create MYF-03-69. The specific spatial arrangement of the pyrrolidine substituents allows the molecule to adopt a "Y-shape," perfectly occupying the TEAD lipid tunnel and positioning an acrylamide warhead to covalently bond with Cys359[2].
Sigma-1 Receptor (
σ
1R) Antagonists: The (3R,4R) intermediate is utilized to synthesize tricyclic triazoles, which act as potent
σ
1R ligands for pain management, demonstrating high target affinity and optimal pharmacokinetic profiles[5].
Fig 2. Downstream synthetic utility of the (3R,4R) scaffold in TEAD inhibitor design.
References
Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling. bioRxiv.
Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. PMC / NIH.
Tricyclic Triazoles as σ1 Receptor Antagonists for Treating Pain.
Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow. The Royal Society of Chemistry.
US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.
WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
Strategic Utility of tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate in Advanced Drug Discovery: Registry, Synthesis, and Target Applications
Executive Summary As a Senior Application Scientist navigating the complexities of modern rational drug design, I frequently encounter chemical intermediates that serve as foundational nodes for entire classes of therape...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern rational drug design, I frequently encounter chemical intermediates that serve as foundational nodes for entire classes of therapeutics. tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is one such bifunctional building block. Characterized by its rigid pyrrolidine core, a stereochemically defined hydroxyl group, and a highly reactive bioorthogonal azide handle, this compound has become a critical precursor in the synthesis of YAP-TEAD covalent disruptors[1] and sigma-1 receptor (σ1R) antagonists[2].
This technical guide dissects the chemical registry, stereochemical causality, and validated experimental workflows associated with this vital intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.
Chemical Registry and Stereochemical Landscape
In drug discovery, stereochemistry dictates pharmacodynamics. The spatial orientation of the azido and hydroxyl groups on the pyrrolidine ring determines the trajectory of subsequent derivatization (e.g., triazole formation via click chemistry), which directly impacts how the final pharmacophore occupies the target protein's binding pocket[1].
Because of this stereospecific dependency, researchers must strictly differentiate between the racemic mixture and its purified enantiomers when sourcing materials. The table below consolidates the Chemical Abstracts Service (CAS) registry data and physicochemical properties for these variants.
Table 1: CAS Registry and Physicochemical Properties
Disruption of YAP-TEAD Association (Hippo Pathway)
The Hippo signaling pathway is frequently dysregulated in cancers such as mesothelioma, leading to the hyperactivation of the YAP transcription factor[1]. YAP requires binding to TEAD proteins to initiate oncogenic transcription. Crucially, TEAD must undergo auto-palmitoylation at a deep hydrophobic pocket (specifically at Cys359) to bind YAP effectively[1].
The Causality of the Pyrrolidine Core:
The (3R,4R)-enantiomer of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is utilized to synthesize Y-shaped covalent inhibitors like MYF-03-69 and MYF-03-176 [1]. The pyrrolidine ring acts as a hydrophilic core that fits perfectly into the hydrophilic side pocket of the TEAD palmitate channel[1]. The trans-1,2-orientation ensures that when the azide is converted into a substituted triazole, the molecule achieves optimal hydrogen bonding while simultaneously positioning an electrophilic warhead to covalently bond with Cys359[1].
Sigma-1 Receptor (σ1R) Antagonists and Fluorinated Derivatives
Beyond oncology, this intermediate is pivotal in neuropharmacology. The azide group undergoes intramolecular cycloaddition to form rigid 5a,7,8,8a-tetrahydro-4H,6H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine derivatives[2]. These tricyclic triazoles act as potent σ1R antagonists for pain management, exhibiting excellent oral bioavailability due to a low basic pKa (~5)[2]. Furthermore, the hydroxyl group can be subjected to nucleophilic fluorination (e.g., using DAST) to yield trans-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, a precursor for ALX receptor agonists[6].
Visualizing the Mechanisms
YAP-TEAD Palmitoylation Inhibition via Azido-Pyrrolidine Derivatives.
Synthetic Workflow from Epoxide Precursor to Target Pharmacophore.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems where the mechanistic choices directly dictate the experimental outcomes.
Protocol 1: Enantioselective Synthesis of (3R,4R)-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
This protocol utilizes a Jacobsen-type asymmetric ring opening to ensure absolute stereocontrol[7].
Preparation: In a rigorously dried flask under inert atmosphere, dissolve tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (4.0 g, 21.6 mmol) in anhydrous solvent[7].
Catalyst Addition: Add the chiral catalyst (1S,2S)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene)]cobalt(II) (328 mg, 0.42 mmol)[7]. Causality Note: The Co(II) catalyst selectively coordinates to the meso-epoxide, lowering the activation energy for nucleophilic attack exclusively at the desired carbon, thereby dictating the (3R,4R) configuration.
Reaction: Stir the mixture at room temperature overnight[7].
Validation: Monitor via chiral HPLC to confirm an enantiomeric excess (ee) >99% following recrystallization[5].
Protocol 2: In Vitro Palmitoylation Assay for TEAD Inhibitors
Once the azido-pyrrolidine is converted into a YAP-TEAD inhibitor (e.g., MYF-03-69), its efficacy is validated using this bioorthogonal competition assay[1].
Pre-incubation: Incubate recombinant TEAD1-4 YAP-binding domain (YBD) proteins with the synthesized inhibitor at 37 °C for 2 hours[1]. Causality Note: This incubation period is critical as it allows the electrophilic warhead to form a stable covalent bond with Cys359.
Substrate Introduction: Introduce an alkyne-tagged palmitoyl CoA substrate to the reaction mixture[1].
Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a clickable biotin-azide reagent[1].
Quantification: Resolve the proteins via SDS-PAGE and probe with streptavidin-HRP. Self-Validation: A successful inhibitor will block the alkyne-palmitoyl CoA from entering the pocket, resulting in a dose-dependent decrease in the streptavidin chemiluminescent signal[1].
Conclusion
The strategic utilization of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate highlights the elegance of modern drug design. By leveraging its precise stereochemistry and bioorthogonal reactivity, researchers can systematically construct complex, highly targeted therapeutics ranging from covalent transcription factor disruptors to neuroactive tricyclic antagonists. Strict adherence to CAS registry specificity and validated synthetic protocols ensures high-fidelity translation from benchtop chemistry to in vivo efficacy.
The Azido-Hydroxypyrrolidine Axis: Stereoelectronic Fundamentals and Synthetic Methodologies
Executive Summary The functionalization of hydroxypyrrolidine scaffolds—ubiquitous in iminosugars, proline analogues, and alkaloid natural products—relies heavily on the predictable reactivity of the azido group (-N₃). A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of hydroxypyrrolidine scaffolds—ubiquitous in iminosugars, proline analogues, and alkaloid natural products—relies heavily on the predictable reactivity of the azido group (-N₃). As a Senior Application Scientist, I have observed that successful derivatization of these scaffolds requires a deep understanding of how the pyrrolidine ring's conformation and the adjacent hydroxyl groups stereoelectronically influence the azide. This technical guide explores the fundamental reactivity modalities of azido-hydroxypyrrolidines, detailing the causality behind experimental choices, structural determinants of binding affinity, and self-validating protocols for their functionalization.
Stereoelectronic Dynamics of the Azido Group
The reactivity of an azido group tethered to a hydroxypyrrolidine ring is not merely a function of the azide itself, but is strictly governed by the relative stereochemistry of the ring substituents. The pyrrolidine ring typically adopts an envelope or half-chair conformation, which dictates the spatial projection (pseudo-axial vs. pseudo-equatorial) of the azide vector.
Steric Shielding and Conformation
When the azido group and the hydroxyl group are in a cis-relationship, the structural proximity can lead to steric shielding of the azide, altering the kinetics of cycloaddition reactions. Conversely, a trans-relationship often projects the azide away from the steric bulk of the hydroxyl group, increasing its accessibility to catalysts and reagents.
However, this stereochemistry also profoundly impacts the biological efficacy of the resulting conjugates. For example, in the development of dual antagonist peptide entry inhibitors for HIV-1 gp120, the stereochemistry of 4-azidoproline dictates the binding affinity of the resulting triazole conjugate 1. The cis-(2S, 4S)-triazole conjugate exhibits a high affinity (
KD
= 22.9 nM), whereas the trans-isomer suffers a severe drop in affinity (
KD
= 2.7 μM) 1. This is because the cis-configuration projects the triazole into a favorable hydrophobic sub-pocket of the gp120 protein, a spatial arrangement impossible for the trans-isomer.
Figure 1: Stereoelectronic influence of cis/trans configurations on azide reactivity and binding.
Primary Reactivity Modalities
The azido group serves as a bioorthogonal handle that can be manipulated through three primary synthetic pathways, each chosen based on the downstream application of the pyrrolidine scaffold.
CuAAC is the workhorse for generating 1,4-disubstituted triazoles. When synthesizing multivalent iminosugar clusters (e.g., on cyclopeptoid or fluorescent BODIPY cores), steric crowding becomes a significant barrier. Microwave-assisted CuAAC is employed to overcome the activation energy barrier of these hindered azides, yielding clusters with 69–95% efficiency 2. Fluorescently-labeled multivalent iminosugars synthesized via this route act as powerful molecular probes for investigating pharmacological chaperones in rare genetic diseases 3.
For direct biological evaluation, the cytotoxicity of residual copper from CuAAC can cause false positives in enzyme inhibition assays. SPAAC utilizes strained cyclooctynes (e.g., monofluorocyclooctatriazole) to achieve conjugation without metal catalysts. This bioorthogonal approach has been successfully used to graft clickable enantiomeric pyrrolidines onto dendrimers, creating hexavalent and dodecavalent pharmacological chaperones that enhance
β
-glucocerebrosidase activity in Gaucher disease models 4.
Staudinger Reduction
When the goal is to synthesize an aminohydroxypyrrolidine (a classic iminosugar analog), the Staudinger reduction is preferred over catalytic hydrogenation (Pd/C). The causality here is chemoselectivity: Staudinger reduction using triphenylphosphine (
PPh3
) selectively reduces the azide to an amine without cleaving sensitive
O
-benzyl protecting groups commonly used in carbohydrate chemistry.
Figure 2: Synthetic workflow for the functionalization of azido-hydroxypyrrolidines.
Quantitative Analysis of Reactivity and Binding
The following table synthesizes quantitative outcomes from the literature, demonstrating how the choice of reaction modality and stereochemistry directly impacts the yield and biological efficacy of the resulting pyrrolidine conjugates.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual or physical cues that confirm the success of intermediate mechanistic steps.
Protocol A: Microwave-Assisted CuAAC of Azido-Iminosugars
Purpose: Conjugation of sterically hindered azido-pyrrolidines onto multivalent alkyne scaffolds.
Degassing (Causality): Dissolve the azido-hydroxypyrrolidine (1.2 equiv. per alkyne) and the polyalkyne scaffold in a 5:1 mixture of DMF/
H2O
. Sparge with Argon for 15 minutes. Degassing is critical to prevent the premature oxidation of the in situ generated Cu(I) back to inactive Cu(II).
Catalyst Activation: Add
CuSO4⋅5H2O
(10 mol% per alkyne) followed by sodium ascorbate (20 mol% per alkyne).
Self-Validation: The solution will transition from a pale blue to a pale yellow or colorless state, visually confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.
Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 80 °C for 45 minutes. Microwave heating provides the rapid, uniform energy transfer required to overcome the steric hindrance inherent in multivalent cluster formation.
Copper Scavenging (Causality): Dilute the mixture with EtOAc and wash extensively with a 0.1 M aqueous EDTA solution until the aqueous layer remains colorless. Trace copper is highly cytotoxic and will artificially skew downstream biological assays; EDTA chelation guarantees its removal.
Protocol B: Chemoselective Staudinger Reduction
Purpose: Conversion of an azido-hydroxypyrrolidine to an aminohydroxypyrrolidine without cleaving
O
-benzyl ethers.
Phosphazene Formation: Dissolve the azido-pyrrolidine in anhydrous THF at 0 °C. Slowly add triphenylphosphine (
PPh3
, 1.2 equiv).
Self-Validation: The immediate evolution of nitrogen gas (
N2
) bubbles serves as a primary visual indicator of nucleophilic attack by the phosphine and subsequent formation of the aza-ylide intermediate.
Hydrolysis: Once
N2
evolution completely ceases (indicating total consumption of the azide), add
H2O
(10 equiv) and heat the reaction to 50 °C for 4 hours to hydrolyze the aza-ylide into the primary amine.
Purification (Causality): Concentrate the mixture and purify via strongly acidic ion-exchange chromatography (e.g., Dowex 50WX8). Standard silica gel chromatography often fails to separate the highly polar aminopyrrolidine from the triphenylphosphine oxide (TPPO) byproduct. Ion-exchange traps the protonated amine, allowing TPPO to be washed away with methanol, before eluting the pure product with dilute ammonia.
Conclusion
The functionalization of the azido-hydroxypyrrolidine axis is a masterclass in stereoelectronic control. By understanding how the cis/trans relationship between the ring substituents dictates both chemical accessibility and biological pocket-projection, researchers can rationally design highly potent iminosugars and peptidomimetics. Furthermore, selecting the appropriate modality—whether it be the sheer driving force of microwave CuAAC, the bioorthogonality of SPAAC, or the chemoselectivity of the Staudinger reduction—ensures that the structural integrity of the pyrrolidine scaffold is maintained from the flask to the biological assay.
References
Structural Determinants for Affinity Enhancement of a Dual Antagonist Peptide Entry Inhibitor of Human Immunodeficiency Virus Type-1.Journal of Medicinal Chemistry.
Synthesis of the first examples of iminosugar clusters based on cyclopeptoid cores.Beilstein Journal of Organic Chemistry.
Multivalent pyrrolidines acting as pharmacological chaperones against Gaucher disease.Bioorganic Chemistry.
Design, synthesis and photochemical properties of the first examples of iminosugar clusters based on fluorescent cores.Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for the Synthesis of Antiviral and Antibacterial Agents
Abstract: The escalating threat of multidrug-resistant pathogens and the emergence of novel viral diseases present a profound challenge to global health.[1] Synthetic chemistry lies at the heart of the discovery and deve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The escalating threat of multidrug-resistant pathogens and the emergence of novel viral diseases present a profound challenge to global health.[1] Synthetic chemistry lies at the heart of the discovery and development of new therapeutic agents to combat these threats. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, field-proven insights into experimental design, and step-by-step protocols for the creation of potent antiviral and antibacterial molecules. We will explore the rationale behind modern synthetic approaches, from structure-based design to the application of advanced catalytic methods, providing a robust framework for innovation in antimicrobial drug discovery.
The Synthetic Imperative in an Era of Resistance
The discovery of penicillin marked a turning point in human history, yet the subsequent decades have been defined by an evolutionary arms race between pathogens and our therapeutic arsenal. Bacteria and viruses continuously evolve mechanisms to evade existing drugs, rendering many once-powerful treatments ineffective.[1] This reality underscores the critical need for continuous innovation in medicinal chemistry. The development of novel structural classes of antimicrobial agents is paramount, as these are more likely to possess unique mechanisms of action that can overcome existing resistance.[2][3]
Multi-step synthesis is an indispensable tool in this endeavor, allowing for the precise construction of complex molecular architectures required for high specificity and potency.[4] It enables the systematic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, transforming promising hits into viable clinical candidates.[4]
Pillars of Modern Antimicrobial Synthesis
The modern synthesis of antimicrobial agents is not a random walk but a guided exploration of chemical space, informed by a deep understanding of biological targets and reaction mechanisms. The following sections detail key strategic pillars that underpin successful drug discovery programs.
Strategy 1: Structure-Based Drug Design (SBDD) and Rational Synthesis
Expertise & Experience: The principle of SBDD is to use high-resolution structural information of a biological target—such as a viral protease or a bacterial enzyme—to design a molecule that fits perfectly into its active site, thereby inhibiting its function.[5] This approach moves away from serendipitous discovery towards a more logical, efficient, and targeted process. By understanding the three-dimensional arrangement of amino acids in an enzyme's binding pocket, chemists can design functional groups on a synthetic molecule that will form specific hydrogen bonds, hydrophobic interactions, or ionic bonds, leading to high-affinity binding.
The workflow for SBDD is a cyclical and iterative process that integrates computational and synthetic chemistry.
Caption: Workflow for Structure-Based Drug Design (SBDD).
Case Study: Synthesis of a Bacterial Fatty Acid Synthesis (FAS) Inhibitor
The bacterial type II fatty acid synthesis (FAS) system is an attractive target for novel antibacterials because it is essential for survival and distinct from the human FAS pathway.[2] Platensimycin is a natural product inhibitor of this pathway, and its discovery has inspired the synthesis of novel analogs.
Protocol 1: Amide Coupling to Synthesize a FAS II Pathway Inhibitor [2]
This protocol describes a foundational amide coupling reaction, a common step in synthesizing analogs of natural products or designed inhibitors.
Starting Material Preparation: Dissolve one molar equivalent of a carboxylic acid derivative (e.g., a substituted benzoic acid) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
Acid Activation: Add 1.1 equivalents of an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 2.5 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).
Amine Addition: In a separate flask, dissolve 1.05 equivalents of the primary or secondary amine (RNH2) in the same dry solvent.
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture. Let the reaction stir at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the progress by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final amide.
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Expertise & Experience: Transition metals, particularly Palladium (Pd), Copper (Cu), and Nickel (Ni), have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern medicinal chemistry. They allow for the modular assembly of complex molecules, where different fragments can be "clicked" together. This is invaluable for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR). For example, in the synthesis of quinolone antibacterials, these methods can be used to introduce diverse substituents at key positions to enhance potency or tune solubility.[7]
Caption: Generalized scheme for a Suzuki cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Suzuki Coupling for Heterocyclic Scaffolds [6]
This protocol describes the synthesis of a biaryl compound, a common core in many bioactive molecules.
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the aryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically a combination like Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent is critical and often depends on the solubility of the substrates.
Reaction: Heat the mixture to the required temperature (often 80-110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. Reaction times can range from 4 to 24 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Characterization: Verify the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Strategy 3: Asymmetric Synthesis and Organocatalysis
Expertise & Experience: The three-dimensional shape (stereochemistry) of a drug is often critical to its biological activity. A molecule and its mirror image (enantiomer) can have drastically different effects. Asymmetric synthesis aims to produce a single enantiomer selectively. While metal-based catalysts have long been used for this, organocatalysis has emerged as a powerful, greener alternative that avoids potentially toxic heavy metals.[8] This approach uses small organic molecules (e.g., proline derivatives) to catalyze reactions enantioselectively.[9] The synthesis of the anti-influenza drug oseltamivir (Tamiflu) is a landmark example where organocatalytic methods have been developed to create key chiral intermediates.[8]
This protocol is a foundational method for creating chiral β-hydroxy ketones, a common structural motif in natural products and pharmaceuticals.
Reaction Setup: In a reaction vessel, dissolve the aldehyde (1.2 eq) and the ketone (1.0 eq) in a suitable solvent (e.g., DMSO or DMF).
Catalyst Addition: Add the organocatalyst, L-Proline (0.2-0.3 eq), to the solution.
Reaction: Stir the mixture at room temperature. The reaction is often slow and may require 24-72 hours. Monitor the formation of the product and consumption of the starting materials by chiral HPLC or TLC.
Work-up: Once the reaction has reached completion or optimal conversion, quench it by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product via flash chromatography.
Characterization: Determine the diastereomeric ratio and enantiomeric excess (e.e.) of the product using chiral HPLC or NMR analysis with a chiral shift reagent.
Strategy 4: Synthesis of Unconventional Agents
Expertise & Experience: As resistance to traditional small-molecule drugs grows, research has expanded to include unconventional therapeutic agents. These include antimicrobial peptides (AMPs), synthetic polymers, and metal nanoparticles.[10][11][12]
Antimicrobial Peptides (AMPs): Inspired by natural immune defenses, AMPs are short chains of amino acids that often act by disrupting bacterial membranes.[13] Their synthesis can be achieved through Solid-Phase Peptide Synthesis (SPPS).
Synthetic Polymers: Polymers can be designed with cationic and hydrophobic groups that mimic AMPs, allowing them to selectively disrupt bacterial cell walls.[11]
Metal Nanoparticles: Silver (Ag) and other metal nanoparticles exhibit broad-spectrum antimicrobial activity, though their synthesis requires careful control of size and shape to optimize efficacy and minimize toxicity.[12][14]
Protocol 4: Manual Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide
This protocol outlines the manual synthesis of a short peptide on a resin support using Fmoc chemistry.
Resin Preparation: Place the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a fritted reaction vessel. Swell the resin in a suitable solvent like DMF for 30 minutes.
Fmoc Deprotection: Drain the solvent and add a 20% solution of piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-protected amino acid (3-5 eq) with a coupling reagent like HBTU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF for 5-10 minutes. Add this activated mixture to the resin.
Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours.
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a free primary amine is no longer present). Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin to cleave the peptide from the support and remove side-chain protecting groups.
Product Precipitation and Purification: After 2-3 hours, filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using LC-MS or MALDI-TOF mass spectrometry.
Data Summary and Biological Evaluation
The synthesis of a compound is only the first step. Subsequent biological evaluation is critical to determine its potential as a therapeutic agent.
Table 1: Example Antibacterial Activity Data for Synthesized Compounds
This table illustrates how the results of a Minimum Inhibitory Concentration (MIC) assay might be presented. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Data is illustrative. Actual values would be determined experimentally.
Post-Synthesis Workflow
Caption: Post-synthesis characterization and evaluation workflow.
Conclusion and Future Outlook
The synthesis of antiviral and antibacterial agents is a dynamic and evolving field. The strategies outlined in this guide—from rational design and catalytic bond formation to the creation of unconventional macromolecules—provide a powerful toolkit for the modern medicinal chemist. As our understanding of pathogen biology deepens, these synthetic methods will be crucial for developing the next generation of life-saving therapies.
References
Wolfe, S., et al. (1995). Interactive design and synthesis of a novel antibacterial agent. Protein Engineering, Design and Selection.
Various Authors. (2025). Beyond antibiotics: novel solutions to address antibacterial resistance. RSC Publishing.
Various Authors. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews.
Various Authors. (2024). Synthetic Polymers as Antibacterial and Antiviral Agents. ACS Symposium Series.
Al-Najjar, B.O., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI.
Salman, M., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. PMC.
Sabaghian, H. (2024). Silver Nanoparticles as Antiviral and Antibacterial Agents: A Comprehensive Review of Synthesis Methods and Therapeutic Application. ResearchGate.
Various Authors. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharma Lettra.
Rios, A.C., et al. (2024). Novel Antibacterial Approaches and Therapeutic Strategies. PMC - NIH.
Various Authors. (2025). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Longdom Publishing.
Santiago, T. (2022). Santiago's Case Study: Antiviral Kit. SigutLabs.
Aldred, K.J., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. MDPI.
Gargiulo, S., et al. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing.
Various Authors. (2025). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Preprints.org.
S.J, A., & V, A. (2021). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. PMC.
Cirone, M., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
Various Authors. (2026). Case Studies in Antiviral Drug Repurposing. ResearchGate.
Li, L., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega.
de Figueiredo, R.M., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI.
Al-Bari, M.A.A. (2024). Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. PMC.
Hsieh, M.J., et al. (2021). Assessing efficacy of antiviral therapy for COVID-19 patients: A case study on remdesivir with bayesian synthesis design and multistate analysis. PubMed.
Tramontano, E., & Giliberti, G. (2019). Antiviral drug discovery: from synthesis of virus. UniCA IRIS.
Saadh, M.J. (2021). SYNTHESIS, ROLE IN ANTIBACTERIAL, ANTIVIRAL, AND HAZARDOUS EFFECTS OF SILVER NANOPARTICLES. PharmacologyOnLine.
Various Authors. (2024). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Brieflands.
Dar, B.A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers.
Al-Tahami, K., & Spring, D.R. (2009). The discovery of antibacterial agents using diversity-oriented synthesis. David Spring's group.
Asakawa, T., et al. (2026). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. Organic Letters.
Tompa, R. (2024). Generative AI develops potential new drugs for antibiotic-resistant bacteria. Stanford Medicine News.
Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, a critical intermediate in the development of targeted therapeutics (such as TEAD inhibitors and σ1R antagonists).
Below, you will find validated workflows, mechanistic insights, quantitative benchmarks, and a targeted troubleshooting FAQ to ensure high-yield, reproducible results.
Mechanistic Workflow & Pathway Visualization
The synthesis relies on the regioselective and stereospecific ring-opening of a meso-epoxide (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate). Depending on your project's requirement for stereopurity, the pathway diverges into either a cost-effective racemic synthesis or a highly controlled asymmetric synthesis.
Fig 1: Mechanistic workflow for racemic and asymmetric epoxide ring-opening.
Quantitative Data Summary
Selecting the right protocol depends on your yield versus enantiomeric excess (ee) requirements. The table below summarizes the expected quantitative outcomes based on validated literature 12.
Parameter
Method A (Racemic)
Method B (Asymmetric)
Nucleophile
NaN₃ (Sodium Azide)
TMSN₃ (Trimethylsilyl Azide)
Catalyst / Additive
NH₄Cl (Proton source)
(1S,2S)-Salen-Cr(III) or Co(II)
Solvent System
MeOH / H₂O (approx. 6:1)
Neat or anhydrous MeOH
Temperature
50 °C – 65 °C
Room Temperature (20–25 °C)
Reaction Time
12 – 18 hours
24 – 48 hours
Typical Yield
60% – 91%
71% – 82%
Enantiomeric Excess
0% (Racemic mixture)
>95% (Up to 99.5% after recryst.)
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed with built-in causality explanations and in-process validation steps.
Causality Focus: The addition of NH₄Cl is not merely for buffering. It provides the exact pKa required to gently protonate the epoxide oxygen, lowering the activation energy for nucleophilic attack by the azide ion. Using stronger acids would prematurely cleave the acid-sensitive N-Boc protecting group, while omitting it results in sluggish kinetics 1.
Preparation: Dissolve tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv) in a mixture of Methanol and Water (6:1 v/v).
Reagent Addition: Add Sodium Azide (NaN₃, 3.0–5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.5–3.0 equiv) to the solution [[2]]().
Reaction: Stir the mixture under an inert N₂ atmosphere at 65 °C overnight.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Because the starting material lacks a strong UV chromophore, use a KMnO₄ or Phosphomolybdic Acid (PMA) stain. The reaction is complete when the non-polar epoxide spot is entirely replaced by a highly polar, strongly staining product spot (Rf ~0.2).
Isolation: Concentrate the methanol in vacuo. Critical Step: Saturate the remaining aqueous layer with solid NaCl. Extract exhaustively with Ethyl Acetate (3 to 4 times). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Causality Focus: The chiral Salen-metal complex acts as a Lewis acid, coordinating to the epoxide oxygen. The bulky tert-butyl groups on the catalyst's salicylidene rings sterically block one face of the meso-epoxide, forcing the bulky TMSN₃ to attack exclusively from the opposite face. This stereocontrol dictates the high enantiomeric excess 1.
Preparation: Mix the epoxide (1.0 equiv) and the chiral catalyst (e.g., (1S,2S)-(+)-[1,2-cyclohexanediamino-N,N′-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride) (0.05 equiv) in anhydrous MeOH or neat.
Reagent Addition: Slowly add TMSN₃ (1.1–1.5 equiv) at room temperature.
Reaction: Stir at 20–25 °C for 24–48 hours.
In-Process Validation: The solution will maintain the deep color of the catalyst. TLC will show the gradual appearance of the TMS-protected azido alcohol, which desilylates upon workup to the final azido alcohol.
Isolation: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate the enantiopure product.
Troubleshooting Guides & FAQs
Q: My TLC shows complete conversion, but my isolated yield is consistently below 50% when using the NaN₃ method. Where is my product going?A: You are likely losing your product in the aqueous phase during extraction. The trans-azido alcohol, combined with the polar N-Boc group, is highly amphiphilic and retains significant water solubility.
Fix: You must perform a "salting-out" procedure. Saturate the aqueous phase with NaCl before extraction. If yields remain low, switch to a more polar extraction solvent mixture (e.g., EtOAc with 5-10% THF) or utilize a continuous liquid-liquid extractor.
Q: My enantiomeric excess (ee) for the asymmetric ring-opening is <90%. How do I improve this?A: Suboptimal ee is usually caused by background uncatalyzed racemic ring-opening competing with the catalyzed pathway. This happens if the reaction temperature exceeds 25 °C or if the catalyst is degraded.
Fix: Strictly maintain the reaction at room temperature. If the crude ee is still around 90-96%, you can enhance the enantiopurity to >99.5% ee by performing a single recrystallization of the final product in hexanes 3.
Q: I am observing highly polar, ninhydrin-positive byproducts during the reaction. What is causing this?A: This is a classic symptom of Boc-deprotection (acidic hydrolysis of the tert-butyl carbamate).
Fix: Ensure you are using NH₄Cl strictly in the recommended amounts. Do not substitute NH₄Cl with stronger acids (like HCl or TFA) to speed up the reaction. Additionally, avoid exceeding 80 °C during the reaction or during the rotary evaporation of the solvent.
Q: How can I safely scale up the NaN₃ protocol to a multi-gram scale?A: Azide safety is paramount. Never use halogenated solvents (such as Dichloromethane or Chloroform) in the presence of NaN₃, as this combination generates diazidomethane, which is highly explosive. Always conduct the reaction in the recommended MeOH/H₂O mixture. Before disposing of the aqueous waste, quench any unreacted azide by treating the solution with Sodium Nitrite (NaNO₂) in mild acid in a well-ventilated fume hood to safely evolve nitrogen gas.
References[2] Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN6sodxGYasncDTxtHb8GyTTlCXHDm1APAK3mKobGeK0A-t075Wh6J-H4wFc6-KwprJDinXRlPxJ4qDnzYbtSEe8sMONHUlFn2Uz7rY6XNlWe08q3tkbXZOu2yOPW2yoSyLTsApG8_aWUavcd3DRkm2E0ZQx4T[3] Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxVJ9JHiY7HLVUo7ALC88S-f_2pC-E6c5HawQZw1DFjvIA3F6ZjHuGpWNJuI3RcZI8AaVVAM4PMaeT9FpkWU-VDUbIDv36f65wak-4gMEDPWEseQ-HIG6R_M3SySYAsY44rlO8TN069bykEhrlgsTq[1] Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling. biorxiv.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVC0BIDkb0Cz6dDfCLOJRhTBR5kG_HAn8iZrt9dx0kN5r8q-oGE8irlIpLQ3HPXsbaNuHY_S96MeXL3DwW37J42zga4XZl4NKjjfWzlTAtKy2zqx11upMVnH1_3cwncrkShwS9OEEK5nSNE8CXCUoFGEwEMY1ip3N-NBnXfNPt
Technical Support Center: Purification of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of tert-butyl 3-azi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate. This intermediate is critical in the synthesis of complex therapeutics, including YAP-TEAD transcription inhibitors[1] and tricyclic sigma-1 receptor antagonists[2].
The structural combination of an acid-sensitive N-Boc protecting group, a polar hydroxyl group, and a potentially reactive azide requires precise chromatographic and crystallization strategies.
Workflow Visualization
Workflow for the isolation and purification of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate.
Troubleshooting Guides & FAQs
Q1: Why is my product co-eluting with the unreacted epoxide starting material during silica gel chromatography?A: The starting material (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) and the target azido-alcohol have similar retention factors in standard non-polar/polar solvent mixtures.
Causality: While the introduction of the hydroxyl group increases hydrogen-bonding capacity, the highly lipophilic N-Boc group dominates the molecule's overall interaction with the stationary phase.
Solution: Flatten your gradient. Instead of jumping to 50% Ethyl Acetate, run a prolonged isocratic hold at 20% Ethyl Acetate in Hexanes. The slight difference in spatial geometry between the bicyclic epoxide and the monocyclic trans-azido alcohol will resolve over a higher column volume (CV).
Q2: I cannot see the product on TLC under UV light (254 nm). How should I visualize it?A: tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate lacks a conjugated
π
-system, rendering UV detection completely ineffective.
Solution: Use chemical stains. Potassium permanganate (KMnO
4
) is highly effective. The secondary hydroxyl group rapidly oxidizes, reducing Mn(VII) to Mn(IV), which appears as a bright yellow spot on a purple background.
Q3: How can I prevent Boc-deprotection during silica gel chromatography?A: Prolonged exposure to acidic silanol groups on standard silica gel can lead to partial cleavage of the tert-butyl carboxylate (Boc) group.
Solution: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes prior to loading your crude mixture. This neutralizes the highly acidic sites.
Q4: Is it safe to concentrate the purified azido-alcohol on a rotary evaporator?A: Yes, but with strict thermal limits.
Causality: The thermal stability of organic azides is dictated by the ratio of carbon/oxygen atoms to nitrogen atoms. The rule of thumb for safe handling is
(NC+NO)/NN≥3
. For this molecule (C
9
H
16
N
4
O
3
), the ratio is
(9+3)/4=3.0
. Because it sits exactly at the safety threshold, it is stable for standard lab handling but must not be subjected to extreme heat.
Solution: Never exceed a water bath temperature of 40°C during concentration, and avoid subjecting the neat oil to high vacuum (
<0.1
mbar) for extended periods.
This protocol isolates the trans-isomer from unreacted starting materials and side products[3].
Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using Hexanes containing 1% TEA. Flush with 2 Column Volumes (CV) of pure Hexanes to remove excess TEA.
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Gradient Elution:
Run 0–2 CV at 10% EtOAc / 90% Hexanes.
Run 2–6 CV at 30% EtOAc / 70% Hexanes (Starting material elutes here).
Run 6–10 CV at 50% EtOAc / 50% Hexanes (Target product elutes here)[3].
Fraction Collection & Concentration: Collect 20 mL fractions. Concentrate the target fractions under reduced pressure at 35°C.
Validation Checkpoint: Spot the concentrated oil on a TLC plate. A single spot with
Rf≈0.35
(Hexanes/EtOAc 1:1) that stains yellow with KMnO
4
confirms the isolation of the target compound. 1H-NMR should show a vicinal coupling constant (
J3,4
) of ~3–5 Hz, confirming the trans-configuration.
Protocol B: Enantiomeric Enrichment via Recrystallization
If your upstream synthesis utilized a chiral catalyst, flash chromatography will not separate the (3R,4R) and (3S,4S) enantiomers. Recrystallization is required to achieve high enantiomeric excess (ee)[3].
Dissolution: Transfer the chromatographed, viscous oil to a chemically inert Erlenmeyer flask. Add boiling hexanes dropwise until the oil completely dissolves.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator for 12 hours to induce crystallization.
Filtration: Filter the resulting white crystals through a chilled Buchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes.
Drying: Dry the crystals under vacuum at room temperature for 24 hours.
Validation Checkpoint: Analyze the crystals via chiral-phase HPLC (e.g., Chiralpak AD-H). The recrystallization from hexanes acts as a self-purifying thermodynamic system, routinely enhancing the enantiopurity to >99.5% ee[3].
Quantitative Data Summaries
Table 1: TLC Visualization Matrix
Visualization Method
Result for Target Molecule
Mechanistic Causality
| UV (254 nm) | Invisible | Molecule lacks a conjugated
π
-system. |
| KMnO
4
Stain | Bright yellow spot on purple | Hydroxyl group oxidizes, reducing Mn(VII) to Mn(IV). |
| Ninhydrin Stain | Red/Brown spot (requires heat) | Heat deprotects the Boc group; reagent reacts with the exposed secondary amine. |
Technical Support Center: Troubleshooting Azido-Pyrrolidine Synthesis
Welcome to the Technical Support Center. Azido-pyrrolidines are high-energy, versatile pharmacophores widely utilized in click chemistry (CuAAC), peptide synthesis, and the development of asymmetric organocatalysts .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Azido-pyrrolidines are high-energy, versatile pharmacophores widely utilized in click chemistry (CuAAC), peptide synthesis, and the development of asymmetric organocatalysts . However, synthesizing these chiral building blocks—typically via the nucleophilic substitution of pyrrolidinols—frequently introduces complex side reactions.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind common synthetic failures (such as elimination and stereochemical retention) and provide self-validating workflows to ensure high-fidelity results in your drug development pipelines.
Part 1: Diagnostic Data Dashboard
Before diving into the mechanistic troubleshooting, it is critical to understand how your choice of activation and azide source dictates the reaction pathway. The table below summarizes quantitative outcomes based on standard optimization studies for the azidation of
N
-Boc-3-pyrrolidinol.
Q1: Why am I observing stereochemical retention instead of the expected
SN2
inversion during the azidation of
N
-Boc-3-pyrrolidinol?
The Causality:
This is a classic manifestation of Neighboring Group Participation (NGP) , also known as anchimeric assistance. When you activate the C3-hydroxyl group into a discrete leaving group (like a mesylate or tosylate), the electron-rich carbonyl oxygen of the adjacent
N
-Boc protecting group acts as an internal nucleophile.
Instead of the azide ion attacking the C3 carbon directly, the Boc group attacks it first, displacing the mesylate and forming a rigid, bicyclic oxazolidinium intermediate. When the azide ion (
N3−
) subsequently attacks this intermediate to open the ring, a second stereochemical inversion occurs. Mathematically, two inversions result in net retention of your original stereocenter.
The Solution:
To bypass the discrete carbocation/bicyclic intermediate, you must force a concerted
SN2
pathway. The Mitsunobu reaction utilizing Diphenylphosphoryl azide (DPPA) is the industry standard for this . It activates the alcohol as a phosphonium intermediate that is rapidly and directly displaced by the azide, ensuring clean stereochemical inversion .
Mechanistic divergence in azidation: SN2 inversion vs. NGP-mediated retention.
Q2: My mesylate displacement with
NaN3
is yielding a significant amount of 3-pyrroline (alkene) byproduct. How can I suppress this elimination?
The Causality:
The azide anion is not only a potent nucleophile but also a mild base. When you run displacements in polar aprotic solvents (like DMF) at elevated temperatures (>60 °C) to overcome the steric hindrance of the secondary pyrrolidine carbon, you inadvertently provide enough activation energy for the E2
elimination pathway to compete aggressively with
SN2
substitution.
The Solution:
You must lower the activation energy required for substitution so the reaction can proceed at room temperature, thereby freezing out the
E2
pathway. You can achieve this by:
Upgrading the leaving group to a triflate (reacts at 0 °C to RT).
Using the Mitsunobu protocol, which operates under completely non-basic conditions, effectively reducing alkene formation to <2% .
Q3: How do I safely scale up the azidation step without risking thermal decomposition?
The Causality:
Organic azides are energy-dense and potentially explosive if the carbon-to-nitrogen ratio is too low. Furthermore, acidic conditions in the presence of azide salts can generate highly toxic and volatile hydrazoic acid (
HN3
).
The Solution:
Ensure your target molecule adheres to the "Rule of Six" (at least six carbon/oxygen atoms per azide group).
N
-Boc-3-azidopyrrolidine (
C9H16N4O2
) is well within safe limits . During scale-up, use DPPA instead of sodium azide; DPPA releases the azide nucleophile in a controlled, in situ manner, mitigating the risk of bulk
HN3
accumulation.
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility, the following Mitsunobu-DPPA methodology is designed as a self-validating system . Visual and chemical checkpoints are embedded directly into the workflow so you can confirm the success of each mechanistic step in real-time .
Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol to (S)-N-Boc-3-azidopyrrolidine
Reagents Required:
(R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq)
Triphenylphosphine (
PPh3
) (1.2 eq)
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
Diphenylphosphoryl azide (DPPA) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Initiation: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol and
PPh3
in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Betaine Formation: Add DIAD dropwise over 15 minutes.
Validation Checkpoint 1: The solution will develop a distinct pale yellow color . This visually confirms the formation of the Morrison-Brunn-Huisgen betaine intermediate. If the solution remains colorless, your
PPh3
may be oxidized.
Activation: Stir at 0 °C for 30 minutes to allow the betaine to fully activate the secondary alcohol.
Azidation: Add DPPA dropwise over 15 minutes. Maintain the temperature at 0 °C during addition to prevent thermal degradation of the intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
Validation Checkpoint 2: As the reaction progresses, the yellow color will slowly fade , and you may observe micro-bubbles (trace
N2
evolution). The fading color indicates the successful consumption of the betaine intermediate and displacement by the azide.
Quench & Isolation: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with Ethyl Acetate.
Validation Checkpoint 3 (TLC): Run a TLC (Hexanes:EtOAc 3:1). The azido product will have a higher
Rf
than the starting alcohol. Because azides are UV-inactive, use a Ninhydrin stain (heat aggressively to deprotect the Boc group on the plate) or a
KMnO4
stain to visualize the product spot.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel chromatography.
Self-validating Mitsunobu-DPPA workflow for stereoinvertive azidation.
Optimization
challenges in the deprotection of the Boc group in tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis and protecting group strategies, I frequently consult with researchers facing bottlenecks in the deprotect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis and protecting group strategies, I frequently consult with researchers facing bottlenecks in the deprotection of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate.
The cleavage of a tert-butoxycarbonyl (Boc) group is typically viewed as a trivial transformation. However, the specific physicochemical properties of the 1,2-azido alcohol pyrrolidine system introduce severe isolation challenges. The deprotected product, 3-azido-4-hydroxypyrrolidine, is a highly polar, low-molecular-weight secondary amine. If you apply standard peptide-chemistry workflows (e.g., aqueous extraction) to this molecule, you will inevitably suffer catastrophic yield losses[1].
This guide is engineered to bypass these pitfalls through causality-driven troubleshooting, self-validating protocols, and authoritative chemical logic.
Workflow & Decision Matrix
Before initiating your reaction, it is critical to select a reagent system that aligns with the isolation requirements of highly polar amines.
Fig 1: Decision matrix for the Boc deprotection of polar azido-alcohols.
Frequently Asked Questions (FAQs)
Q: I performed the deprotection using TFA/DCM, basified with NaHCO₃, and extracted with DCM. My yield is <10%. Where is my product?A: Your product remains entirely in the aqueous layer. The combination of a secondary amine (pKa ~9) and a free hydroxyl group makes 3-azido-4-hydroxypyrrolidine exceptionally hydrophilic[1]. When you basify the aqueous phase, the free amine partitions heavily into the water rather than the organic solvent.
Causality & Solution: You must eliminate the aqueous workup entirely. Cleave the Boc group using anhydrous 4M HCl in 1,4-dioxane. The byproducts (CO₂ and isobutylene) are volatile gases. Stripping the solvent under reduced pressure leaves the product as a clean hydrochloride salt, which can be isolated by simple trituration[2],[3].
Q: Can I use the continuous-flow thermal de-Boc method (heating to >150°C) to get the free amine directly and avoid salt formation?A: Absolutely not. While thermal de-Boc is a valid, reagent-free method for many robust substrates[4], heating an organic azide to elevated temperatures poses a severe risk of thermal decomposition, rapid nitrogen gas evolution, and explosion. Always maintain azido-alcohols below 60°C.
Q: Why is my isolated product a sticky, hygroscopic gum instead of a workable solid?A: If you used Trifluoroacetic Acid (TFA), you isolated the TFA salt of the pyrrolidine[5]. TFA salts of highly polar, low-molecular-weight amines are notoriously hygroscopic and often form intractable gums that are difficult to weigh and handle. Switching to the HCl/dioxane method typically yields a well-behaved, crystalline hydrochloride salt[3],[6].
Troubleshooting Guide
Symptom
Root Cause
Validation & Corrective Action
Incomplete Conversion (Starting material remains on TLC/LC-MS)
Degraded Reagent
HCl gas readily escapes from dioxane over time, lowering the molarity. Action: Titrate your reagent or use a freshly opened bottle of 4M HCl in dioxane. Run the reaction at room temperature for up to 4 hours[2].
Loss of Azide Signal (Disappearance of ~2100 cm⁻¹ peak in IR)
Unintended Reduction / Rearrangement
Action: Ensure no reducing agents, transition metals, or incompatible scavengers were introduced. Keep the reaction strictly in the dark if left overnight.
O-Acylation Side Products
Impure Solvents
Action: Ensure all solvents (DCM, Dioxane) are strictly anhydrous. The presence of moisture can sometimes facilitate side reactions with the free C4-hydroxyl group during prolonged acid exposure.
Quantitative Comparison of Deprotection Conditions
To guide your experimental design, the following table summarizes the field-proven metrics for deprotecting tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate.
This protocol is designed as a closed-loop system. By avoiding aqueous extraction, we ensure near 100% mass recovery of the polar pyrrolidine salt[2],[3].
4M HCl in 1,4-dioxane (Anhydrous, freshly titrated or newly opened)
Dichloromethane (DCM), Anhydrous
Diethyl ether (Et₂O), Anhydrous, cold
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with N₂, dissolve the starting material (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise via syringe[2].
Self-Validation Check: You should observe mild effervescence immediately upon addition. This is the release of CO₂ and isobutylene gas, confirming the cleavage mechanism is active.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material will be UV-active (if derivatized) or stain with KMnO₄. The product amine will sit on the baseline and stain bright purple/red with Ninhydrin (requires heating the TLC plate).
Concentration: Once the starting material is fully consumed, concentrate the reaction mixture in vacuo (rotary evaporator, water bath < 35 °C to protect the azide).
Azeotropic Drying: To remove residual dioxane and trapped HCl, add 10 mL of anhydrous toluene to the flask and evaporate to dryness. Repeat this co-evaporation step twice.
Trituration & Isolation: Suspend the resulting crude residue in cold, anhydrous diethyl ether (20 mL per gram of product). Sonicate for 2 minutes to break up chunks, then filter the precipitate over a glass frit[3].
Final Wash: Wash the filter cake with additional cold diethyl ether (2 x 10 mL) to remove any cleaved tert-butyl artifacts or non-polar impurities. Dry the solid under high vacuum for 12 hours to afford 3-azido-4-hydroxypyrrolidine hydrochloride as a crystalline solid.
References
WO2013171694A1 - Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists.
Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow. The Royal Society of Chemistry.[Link]
Workup and isolation of Boc‐protected (S)‐pyrrolidin‐3‐ol after hydrogenation. ResearchGate.[Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit (r/Chempros).[Link]
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications.[Link]
managing the stereoselectivity of reactions with tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Welcome to the Technical Support Center for Pyrrolidine Stereocontrol. As a Senior Application Scientist, I have designed this portal to address the critical stereochemical challenges associated with tert-butyl 3-azido-4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrrolidine Stereocontrol. As a Senior Application Scientist, I have designed this portal to address the critical stereochemical challenges associated with tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (commonly referred to as N-Boc-3-azido-4-hydroxypyrrolidine).
This chiral building block is foundational in the synthesis of kinase inhibitors, chemokine receptor modulators, and tricyclic triazoles[1][2]. Managing the cis versus trans relationship between the C3-azide and C4-hydroxyl groups dictates the ultimate 3D conformation of your target drug molecule, directly impacting target binding affinity and metabolic stability[2].
Below, you will find our mechanistic workflow, critical parameter matrices, self-validating protocols, and an expert Q&A to troubleshoot your benchwork.
I. Mechanistic Pathway: Stereodivergent Synthesis
The fundamental principle of managing this pyrrolidine's stereoselectivity relies on the predictable trajectory of
SN2
displacements. Epoxidation of N-Boc-3-pyrroline yields a meso-epoxide. Nucleophilic attack by the azide anion strictly follows an anti-periplanar trajectory, exclusively yielding the trans isomer[1]. To access the cis architecture, a controlled Mitsunobu inversion at the C4-hydroxyl is required.
Figure 1: Stereodivergent synthetic workflow for accessing trans and cis N-Boc-azido-pyrrolidines.
II. Critical Parameter Matrix
Understanding the thermodynamic and kinetic drivers of each step is essential. The following table summarizes the quantitative parameters required to ensure absolute stereocontrol during your transformations.
Transformation
Starting Material
Primary Reagents
Temp / Time
Stereochemical Outcome
Expected Yield
Epoxide Opening
N-Boc-3-pyrroline epoxide
NaN₃, NH₄Cl, MeOH/H₂O
65 °C, 12 h
trans (anti-addition)
80–90%
Mitsunobu Inversion
trans-azido alcohol
PPh₃, DIAD, p-NO₂-BzOH
0 °C to RT, 16 h
cis (complete inversion)
70–85%
Ester Hydrolysis
cis-azido ester
K₂CO₃, MeOH
RT, 2 h
cis (retention)
90–95%
Azide Reduction
cis or trans azido alcohol
PPh₃, THF/H₂O (Staudinger)
RT to 50 °C, 8 h
Absolute Retention
85–95%
III. Self-Validating Experimental Protocols
Do not rely on blind faith when executing stereochemical inversions. The protocols below are designed as self-validating systems, embedding In-Process Controls (IPCs) to guarantee mechanistic fidelity.
Protocol A: Synthesis of trans-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Causality Note: The use of NH₄Cl acts as a mild proton source to activate the epoxide oxygen, facilitating the nucleophilic attack of the azide without inducing acidic cleavage of the Boc protecting group[3].
Preparation: Dissolve N-Boc-3-pyrroline epoxide (1.0 equiv) in a 4:1 mixture of Methanol/Water.
Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv) at room temperature.
Thermal Activation: Heat the reaction mixture to 65 °C. Stir vigorously for 12 hours.
IPC Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The product will appear as a distinct, UV-inactive spot that stains deeply. Confirm the presence of the azide via IR spectroscopy (sharp, intense peak at ~2100 cm⁻¹).
Workup: Cool to room temperature, evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography to yield the pure trans-isomer[1].
Protocol B: Mitsunobu Inversion to the cis-Isomer
Causality Note: The order of addition is paramount. Pre-forming the betaine intermediate between PPh₃ and DIAD prevents the premature activation of the alcohol, which can lead to elimination side-products rather than the desired
SN2
inversion.
Betaine Formation: In an oven-dried flask under N₂, dissolve Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF. Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Stir for 15 minutes until a pale yellow complex forms.
Substrate Addition: Add a solution of the trans-azido alcohol (1.0 equiv) and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF dropwise to the 0 °C mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
IPC Validation Checkpoint 2: Analyze the intermediate ester via LC-MS. The mass should correspond to the p-nitrobenzoate adduct. Run a ¹H NMR; the C3-C4 coupling constant (J-value) and NOESY cross-peaks will cleanly differentiate the cis ester from any unreacted trans starting material.
Hydrolysis: Concentrate the mixture, redissolve in Methanol, and add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours to cleave the ester.
Final Isolation: Filter, concentrate, and purify via chromatography to isolate the pure cis-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate.
IV. Expert Troubleshooting & FAQs
Q: I am observing a mixture of cis and trans isomers after my Mitsunobu reaction. What went wrong?A: Incomplete inversion is almost always a kinetic issue driven by moisture or improper reagent activation. Water is a highly competitive nucleophile in the Mitsunobu reaction; if your THF is not strictly anhydrous, water will attack the activated phosphonium intermediate, resulting in retention of the trans configuration. Ensure you are pre-forming the betaine complex at 0 °C before adding your substrate.
Q: During the downstream reduction of the azide to an amine using Pd/C and H₂, I am losing my Boc protecting group. How can I prevent this?A: Trace acidic byproducts or acidic sites on the activated carbon catalyst can easily cleave the acid-sensitive tert-butyl carbamate (Boc) group. To buffer the system, add a catalytic amount of an amine base (e.g., 0.1 equiv of Triethylamine) to your hydrogenation mixture. Alternatively, switch to a Staudinger reduction (PPh₃ / H₂O), which operates under strictly neutral conditions and preserves the Boc group while maintaining absolute stereoretention.
Q: How can I definitively prove the diastereomeric purity (de) of my synthesized pyrrolidine?A: While Chiral HPLC is the gold standard for enantiomeric excess (ee), diastereomeric excess (de) is best confirmed via 2D NMR. Do not rely solely on 1D ¹H NMR coupling constants, as the flexible envelope conformation of the 5-membered pyrrolidine ring can sometimes cause cis and trans J-values to overlap. Instead, run a NOESY or ROESY experiment. Strong through-space correlation (cross-peaks) between the C3 and C4 protons definitively proves the cis relationship, whereas an absence of these peaks confirms the trans geometry.
V. References
Title: 3-aminopyrrolidine derivatives as modulators of chemokine receptors
Source: US Patent 7834021B2
URL:
Title: Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling
Source: PubMed Central (PMC7413628)
URL: [Link]
Title: Tricyclic Triazoles as σ1 Receptor Antagonists for Treating Pain
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Comparative Analytical Guide: Mass Spectrometry Fragmentation of tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Executive Summary tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (Chemical Formula: C₉H₁₆N₄O₃, Exact Mass: 228.12 Da) is a highly versatile chiral building block, prominently utilized in the synthesis of advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (Chemical Formula: C₉H₁₆N₄O₃, Exact Mass: 228.12 Da) is a highly versatile chiral building block, prominently utilized in the synthesis of advanced therapeutics, including YAP-TEAD transcription inhibitors[1]. For analytical chemists and drug development professionals, accurately tracking this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for yield optimization and impurity profiling.
This guide provides an in-depth analysis of the compound's electrospray ionization (ESI) and collision-induced dissociation (CID) behavior. By objectively comparing the analytical performance of this N-Boc protected product against N-Cbz and unprotected alternatives, we demonstrate why the N-Boc derivative offers superior fragmentation predictability for structural elucidation.
Mechanistic Causality: Decoding the Fragmentation Pattern
As a Senior Application Scientist, interpreting a mass spectrum requires moving beyond empirical matching to understand the thermodynamic and kinetic drivers of gas-phase ion dissociation. When subjected to ESI+ MS/MS, the protonated precursor ion ([M+H]⁺ at m/z 229.1) of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate undergoes three primary, predictable fragmentation pathways:
The Boc Cleavage Pathway (The Dominant Driver)
The tert-butoxycarbonyl (Boc) protecting group is inherently labile under CID conditions. Fragmentation initiates via a proton-transfer mechanism leading to the elimination of neutral isobutylene (C₄H₈, -56 Da). This forms an intermediate carbamic acid ([M+H-56]⁺ at m/z 173.1). Because carbamic acids are highly unstable in the gas phase, this intermediate rapidly decarboxylates (-CO₂, -44 Da) to yield the fully deprotected pyrrolidine core ([M+H-100]⁺ at m/z 129.1)[2].
The Azide Expulsion Pathway
Aliphatic azides are highly energetic functionalities. Under MS/MS conditions, the -N₃ group expels nitrogen gas (N₂, -28 Da)[3]. This loss is driven by the extreme thermodynamic stability of the N₂ leaving group, resulting in a reactive nitrene ion ([M+H-28]⁺ at m/z 201.1). Because the activation energy for N₂ loss is often lower than that of full Boc cleavage, this fragment is highly diagnostic at lower collision energies.
The Hydroxyl Elimination
The hydroxyl group at the C4 position can undergo dehydration (-H₂O, -18 Da). This typically occurs as a secondary fragmentation event after the pyrrolidine ring is deprotected, leading to a conjugated iminium ion species at m/z 111.1 ([M+H-100-18]⁺).
Figure 1: Primary CID fragmentation pathways of the N-Boc azidopyrrolidine intermediate.
Objective Comparison: N-Boc vs. Alternative Protecting Groups
When designing a synthetic route, chemists often choose between different protecting groups (e.g., Boc vs. Cbz) or attempt to analyze the unprotected amine. From an analytical mass spectrometry perspective, the N-Boc product is vastly superior for structural tracking.
While the N-Cbz (carboxybenzyl) protected alternative offers slightly higher ionization efficiency due to its increased hydrophobicity, its MS/MS spectrum is overwhelmingly dominated by the m/z 91.1 tropylium ion. This singular dominant fragmentation pathway acts as an "analytical sink," suppressing the relative abundance of fragments derived from the pyrrolidine core and the azide group. Conversely, the unprotected amine suffers from poor chromatographic retention (eluting in the void volume of standard RP-HPLC) and complex, unpredictable ring-opening fragmentations.
Table 1: Quantitative MS Performance Comparison
Analytical Feature
N-Boc Protected (Target Product)
N-Cbz Protected (Alternative 1)
Unprotected Amine (Alternative 2)
Chemical Formula
C₉H₁₆N₄O₃
C₁₂H₁₄N₄O₃
C₄H₈N₄O
Precursor Ion [M+H]⁺
m/z 229.1
m/z 263.1
m/z 129.1
Primary CID Fragments
m/z 173.1, 129.1, 201.1
m/z 91.1 (Tropylium)
m/z 101.1, 111.1
Ionization Efficiency (ESI+)
High (Readily forms [M+Na]⁺)
Very High
Moderate (Signal suppression risk)
Chromatographic Retention
Excellent (LogP ~1.2)
Excellent (LogP ~1.8)
Poor (Elutes in void volume)
Fragmentation Predictability
Excellent (Standardized)
Good (But masks core structure)
Poor (Complex ring opening)
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following LC-MS/MS protocol is designed as a self-validating system. By intentionally monitoring intermediate transient ions, the analyst can verify that the instrument's collision energy is correctly calibrated in real-time.
Step-by-Step ESI-MS/MS Workflow
Sample Preparation: Dissolve 1.0 mg of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. (Causality: Formic acid provides abundant protons to facilitate [M+H]⁺ formation while suppressing unwanted sodium adducts).
Chromatographic Delivery: Inject 2 µL into the MS via flow injection analysis (FIA) or a short C18 column at a flow rate of 0.3 mL/min.
Ion Source Optimization (ESI+):
Capillary Voltage: 3.0 kV
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/hr
MS/MS Method Building (The Self-Validating Step): Program the Triple Quadrupole (QqQ) to isolate the precursor m/z 229.1 in Q1. In the Q2 collision cell, apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon gas.
Validation Check: Monitor the intermediate m/z 173.1 ([M+H-56]⁺). If m/z 173.1 is absent but m/z 129.1 is saturated, the CE is too high (overshooting the primary fragmentation). If only m/z 229.1 is observed, the CE is too low. A properly calibrated system will show a transient peak for m/z 173.1 at ~15-20 eV before it fully converts to m/z 129.1 at >25 eV.
Data Acquisition: Scan Q3 from m/z 50 to 250 to capture the full product ion spectrum.
Figure 2: Step-by-step ESI-MS/MS experimental workflow for fragmentation analysis.
comparison of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate with other azido-functionalized linkers
Beyond Flexibility: A Comparative Guide to Azido-Functionalized Linkers in Advanced Bioconjugation and Drug Design As a Senior Application Scientist, I frequently encounter a common misconception in linker selection for...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond Flexibility: A Comparative Guide to Azido-Functionalized Linkers in Advanced Bioconjugation and Drug Design
As a Senior Application Scientist, I frequently encounter a common misconception in linker selection for click chemistry workflows: the assumption that flexibility and reaction speed are the only metrics that matter. While primary aliphatic and PEGylated azides dominate standard bioconjugation protocols due to their rapid kinetics, the development of highly specific pharmacophores—such as YAP-TEAD inhibitors 1 and σ1 receptor antagonists 2—demands structural rigidity and precise stereocontrol.
This guide objectively compares tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (Boc-AHP-N3) against ubiquitous flexible alternatives like m-PEG10-azide and 3-azidopropylamine . By analyzing the causality behind these structural choices, we will explore how trading kinetic speed for conformational restriction can drastically reduce the entropic penalty of target binding.
Mechanistic Causality: Rigidity vs. Flexibility
The fundamental difference between Boc-AHP-N3 and a standard PEG-azide lies in their conformational degrees of freedom and the steric environment of the azide moiety.
m-PEG10-azide: This linker features a primary azide attached to a highly flexible, hydrophilic poly(ethylene glycol) chain. This flexibility minimizes steric hindrance, resulting in exceptionally fast second-order rate constants in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 3. However, when incorporated into a small molecule drug, this flexibility introduces a massive entropic penalty upon receptor binding, as the molecule must "freeze" into a single conformation from a highly disordered state.
tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate: This molecule features a secondary azide embedded within a rigid, five-membered pyrrolidine ring. The steric bulk of the ring inherently slows down CuAAC kinetics compared to primary azides. The causality of choosing this linker is clear: the rigid scaffold pre-organizes the molecule into a specific bioactive conformation. For instance, in the synthesis of tricyclic triazoles targeting the σ1 receptor, the defined stereochemistry (e.g., 3R, 4R) of the pyrrolidine ring is critical for nanomolar potency 2. Furthermore, the adjacent hydroxyl group provides an orthogonal handle for hydrogen bonding or subsequent derivatization, while the Boc group protects the secondary amine.
Comparative Performance Data
To objectively evaluate these linkers, we must look beyond simple reaction rates and consider their holistic impact on the final molecular construct.
When working with sterically hindered secondary azides like Boc-AHP-N3, standard CuAAC protocols often result in incomplete conversions or degraded yields 4. The following protocol is engineered to overcome this kinetic barrier while maintaining the stereochemical integrity of the pyrrolidine ring.
Objective: Synthesis of a triazole-fused pyrrolidine scaffold via CuAAC.
Preparation of the Catalytic Complex: In a separate vial, dissolve CuSO4·5H2O and TBTA in a small volume of t-BuOH/H2O. Add freshly prepared sodium ascorbate solution. The solution will change from blue to colorless/pale yellow, indicating the formation of the active Cu(I)-TBTA complex. Causality: Pre-forming the complex prevents the Cu(II) species from causing unwanted oxidative side reactions with the hydroxyl group of the pyrrolidine, while TBTA stabilizes the Cu(I) against the coordinating effects of the Boc and hydroxyl groups.
Reaction Assembly: Dissolve the Boc-AHP-N3 and the terminal alkyne in the remaining t-BuOH/H2O mixture.
Initiation: Add the pre-formed Cu(I) catalyst complex to the reaction mixture. Stir at room temperature for 12-24 hours. Note: Due to the secondary nature of the azide, reaction times are intentionally extended compared to those for primary azides.
Self-Validation Checkpoint 1 (Conversion): Monitor the reaction via LC-MS. The disappearance of the starting azide mass (M+H: 229.25) and the appearance of the target triazole product mass structurally validates the conversion.
Quenching and Extraction: Quench the reaction with saturated aqueous EDTA to chelate and remove copper. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Self-Validation Checkpoint 2 (Stereochemical Integrity): Purify the crude product via flash chromatography. Critically, perform chiral HPLC on the purified product. Compare the retention time against a racemic standard to confirm that no epimerization occurred at the C3/C4 positions during the mildly basic conditions of the CuAAC reaction, ensuring the 3R,4R configuration remains intact 2.
Workflow Visualization
The true power of Boc-AHP-N3 lies in its capacity for multi-stage, orthogonal functionalization. The diagram below illustrates the logical progression from the initial click reaction to the final rigid pharmacophore.
Orthogonal functionalization workflow of Boc-AHP-N3 to generate a rigid pharmacophore.
Conclusion
While flexible linkers like m-PEG10-azide are unparalleled for improving solubility and achieving rapid conjugation kinetics, they are fundamentally unsuited for applications requiring precise spatial arrangements. tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate represents a masterclass in structural causality: by accepting slower reaction kinetics, researchers gain access to a rigid, stereodefined scaffold capable of minimizing entropic penalties and maximizing target affinity in complex drug design.
References
BenchChem. "A Head-to-Head Comparison of m-PEG10-azide and DBCO Linkers for Copper-Free Click Chemistry". BenchChem.
Cuevas, F., et al. "Tricyclic Triazoles as σ1 Receptor Antagonists for Treating Pain".
Lu, et al. "Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling". bioRxiv.
Divergent Biological Targeting via Chiral Pyrrolidines: A Comparative Guide on Derivatives of tert-Butyl 3-Azido-4-hydroxypyrrolidine-1-carboxylate
As drug discovery shifts toward conformationally restricted, three-dimensional pharmacophores, chiral building blocks have become indispensable. tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (specifically the tra...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery shifts toward conformationally restricted, three-dimensional pharmacophores, chiral building blocks have become indispensable. tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (specifically the trans-(3R,4R) isomer) is a privileged intermediate. The orthogonal reactivity of its functional handles—an azide for click chemistry or reduction, a hydroxyl for substitution or fluorination, and a Boc-protected amine—enables the synthesis of vastly different therapeutic agents.
This guide objectively compares the biological activity, target efficacy, and experimental validation of two breakthrough drug classes synthesized from this single precursor: YAP-TEAD Covalent Inhibitors (Oncology) and Tricyclic Triazole σ1R Antagonists (Neurology).
The Hippo signaling pathway regulates cell proliferation, and its dysregulation is a primary driver in malignant pleural mesothelioma. The downstream effector, YAP, lacks a DNA-binding domain and relies on TEAD transcription factors, which require auto-palmitoylation at a conserved cysteine residue to function.
By utilizing tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, researchers synthesized the potent inhibitor MYF-03-69 [1]. The synthesis leverages the building block's geometry: the azide is converted via copper-catalyzed azide-alkyne cycloaddition (CuAAC) into a substituted triazole that perfectly anchors into TEAD’s hydrophilic pocket. Simultaneously, the hydroxyl group is modified to project an electrophilic acrylamide warhead directly into the hydrophobic palmitate pocket, forming an irreversible covalent bond with the target cysteine.
Comparative Performance
Compared to earlier-generation TEAD inhibitors like K-975 , MYF-03-69 demonstrates superior pan-TEAD inhibition (TEAD1-4). While K-975 requires high micromolar concentrations to achieve cellular efficacy due to a less optimized hydrophilic interaction, the triazole core derived from our pyrrolidine building block allows MYF-03-69 to achieve sub-micromolar IC50 values, driving robust transcriptional suppression of oncogenes like BMF.
To objectively quantify the covalent disruption of TEAD palmitoylation, a click-chemistry-based gel assay is utilized. This protocol is designed as a self-validating system to eliminate false positives.
Equilibrium Pre-Incubation: Incubate 1 µM of recombinant TEAD1-4 YAP-binding domain (YBD) with serial dilutions of MYF-03-69 at 37°C for 120 minutes.
Causality: Covalent bond formation is time-dependent. Pre-incubation ensures the inhibitor fully occupies the palmitate pocket before the competing lipid substrate is introduced.
Competitive Probe Labeling: Introduce 10 µM of an alkyne-tagged palmitoyl-CoA surrogate.
Causality: If the inhibitor has successfully formed a covalent adduct with the target cysteine, the alkyne probe is sterically and chemically blocked from binding.
Validation Checkpoint (Crucial): Run two parallel controls. A Vehicle Control (DMSO) establishes the 100% palmitoylation baseline. A Non-Covalent Analog Control (a derivative lacking the acrylamide warhead) must be included to prove that signal reduction is strictly driven by covalent target engagement, not transient steric hindrance.
Signal Development: Perform a secondary CuAAC reaction to attach a fluorophore-azide to the alkyne-palmitate, resolve the proteins via SDS-PAGE, and quantify fluorescence.
The sigma-1 receptor (σ1R) is an endoplasmic reticulum chaperone implicated in neuropathic pain. The pharmacophore model for σ1R antagonists requires a basic amine flanked by specific hydrophobic domains.
Instead of functionalizing the azide and hydroxyl groups independently, researchers subjected tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate to an intramolecular cycloaddition, yielding a rigid tricyclic triazolo-oxazine scaffold [2]. This fused ring system locks the pyrrolidine nitrogen into an optimal spatial geometry, drastically reducing the entropic penalty upon receptor binding compared to flexible, linear alternatives.
Comparative Performance
Standard σ1R antagonists, such as BD-1063 or Haloperidol , often suffer from off-target binding to the sigma-2 receptor (σ2R) or the hERG potassium channel, leading to cardiovascular toxicity. The optimized tricyclic triazoles (e.g., S,S-enantiomer derivatives) exhibit sub-nanomolar affinity (Ki < 2 nM) for σ1R, with >1000-fold selectivity over σ2R and negligible hERG blockade, representing a massive leap in safety profile.
To accurately determine the binding affinity (Ki) of these tricyclic derivatives, a high-throughput radioligand displacement assay is utilized.
Membrane Preparation: Isolate and homogenize cell membranes expressing human σ1R, standardizing protein concentration to 100 µ g/well .
Competitive Incubation: Incubate membranes with 2 nM of -pentazocine (a highly selective σ1R radioligand) and serial dilutions of the tricyclic triazole in 50 mM Tris-HCl (pH 7.4) at 37°C for 120 minutes.
Causality: A 120-minute incubation is strictly required to reach thermodynamic equilibrium. Premature termination violates the assumptions of the Cheng-Prusoff equation, resulting in artificially inflated Ki values.
Validation Checkpoint (Crucial): Define Non-Specific Binding (NSB) by including parallel wells treated with 10 µM Haloperidol. Specific binding is calculated as Total Signal minus NSB. If NSB exceeds 20% of the total signal, the assay must be rejected due to lipid partitioning artifacts.
Terminating Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: PEI neutralizes the negatively charged glass fibers. Without PEI, the basic pyrrolidine nitrogen of the test compounds would bind directly to the filter, creating a false-positive displacement signal.
Quantification: Wash with ice-cold buffer to trap the receptor-ligand complexes and quantify beta emissions via liquid scintillation counting.
Workflow Visualization
Caption: Self-validating radioligand binding workflow for determining σ1R antagonist affinity.
Quantitative Data Comparison
The table below summarizes the divergent biological profiles of compounds synthesized from the tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate building block compared to their respective industry benchmarks.
Biological Target
Pyrrolidine-Derived Lead
Benchmark Alternative
Primary Metric
Key Structural/Biological Advantage
TEAD1-4 (Hippo Pathway)
MYF-03-69
K-975
IC50 < 0.1 µM (Pan-TEAD)
Triazole core perfectly maps the hydrophilic pocket; superior covalent occupancy of the palmitate pocket.
Sigma-1 Receptor (σ1R)
Tricyclic Triazoles (e.g., 12nR)
BD-1063
Ki = 1.2 nM
Fused rigid geometry eliminates entropic binding penalty; >1000-fold selectivity over σ2R; devoid of hERG liability.
References
Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Tricyclic Triazoles as σ1 Receptor Antagonists for Treating Pain
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Operational Safety and Disposal Protocols for Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (also known as N-Boc-3-azido-4-hydroxypyrrolidine) is a highly ver...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Disposal Protocols for Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (also known as N-Boc-3-azido-4-hydroxypyrrolidine) is a highly versatile organic azide utilized extensively in drug development as a precursor for complex pyrrolidine derivatives. While invaluable for click chemistry and amination workflows, its azide functional group presents latent explosive and toxicological hazards.
As a Senior Application Scientist, I mandate that the disposal of this compound must never be treated as an afterthought. Proper disposal requires a mechanistic understanding of azide reactivity to prevent catastrophic laboratory incidents. This guide provides authoritative, step-by-step operational and disposal protocols to ensure laboratory safety, regulatory compliance, and scientific integrity.
Before handling or disposing of any organic azide, a structural risk assessment is required. The stability of an organic azide is primarily governed by its carbon-to-nitrogen ratio and the presence of oxygen atoms[1].
Table 1: Structural Safety Assessment of Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (C₉H₁₆N₄O₃)
Safety Metric
Calculated Value
Safety Threshold
Scientific Assessment
Carbon Count (C)
9
-
-
Nitrogen Count (N)
4
-
-
Oxygen Count (O)
3
-
-
Rule of Six (C per Azide)
9
≥ 6
Pass : Sufficient carbon dilution to mitigate extreme shock sensitivity[1].
(C + O) / N Ratio
3.0
≥ 3.0
Borderline : Sits exactly on the threshold for violent decomposition[2].
Causality Insight: The "Rule of Six" dictates that an organic azide requires at least six carbon atoms per energetic functional group to provide sufficient dilution of its explosive potential[1]. While this compound satisfies the Rule of Six, its
(C+O)/N
ratio is exactly 3.0. Compounds with a ratio below 3 are prone to violent decomposition[2]. Sitting precisely on this borderline means the compound must never be concentrated to absolute dryness, heated excessively, or subjected to mechanical shock.
To prevent accidental detonation or toxic gas release during disposal, it is vital to understand the mechanistic reasons behind chemical incompatibilities[2][3].
Table 2: Critical Chemical Incompatibilities
Incompatible Material
Resulting Hazard
Mechanistic Causality
Brønsted Acids
Formation of Hydrazoic Acid (HN₃)
Protonation of the azide ion generates HN₃, a highly toxic, volatile, and explosive gas[2].
Heavy Metals (Cu, Pb, Ag)
Formation of Metal Azides
Azide ions react with metal surfaces (e.g., spatulas, drain pipes) to form highly shock-sensitive metal azides[3].
Chlorinated Solvents
Formation of Polyazidomethanes
Nucleophilic substitution with solvents like DCM or CHCl₃ can form diazidomethane, which is extremely unstable[2].
The most scientifically sound and preferred method for disposing of reactive organic azides is in-lab chemical quenching prior to waste segregation. The Staudinger reduction efficiently converts the hazardous azide into a stable primary amine (tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate), permanently eliminating the explosive risk[4][5].
Figure 1: Workflow for Staudinger reduction of organic azides to stable amines for safe disposal.
Step-by-Step Quenching Methodology:
Preparation : Conduct all operations in a certified chemical fume hood behind a blast shield. Ensure the reaction mixture containing the unreacted Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate is dissolved in a compatible, non-chlorinated solvent (e.g., THF or diethyl ether) and cooled to 0 °C in an ice bath[4].
Reagent Addition : Slowly add a solution of triphenylphosphine (PPh₃) (1.1 to 1.5 equivalents per mole of azide) dropwise to the cooled mixture with continuous magnetic stirring[4].
Observation & Self-Validation : Monitor the reaction for the evolution of nitrogen (N₂) gas, which presents as visible bubbling. Trustworthiness Check: This effervescence is a self-validating indicator that the reduction is actively occurring and the azide is being consumed[5].
Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until all gas evolution ceases entirely.
Hydrolysis : Add an excess of water to the reaction mixture. This step hydrolyzes the intermediate iminophosphorane into the corresponding primary amine and triphenylphosphine oxide (PPh₃O)[5].
Disposal : The resulting amine mixture is stable and no longer poses an explosive hazard. It can now be safely disposed of in the standard organic waste stream, clearly labeled as containing amines and triphenylphosphine oxide.
Secondary Disposal Protocol: Direct Segregation (EHS Route)
If chemical quenching is not operationally feasible (e.g., due to downstream assay requirements or lack of reagents), the intact azide must be segregated for specialized hazardous waste incineration[2].
Step-by-Step Segregation Methodology:
Segregation : Collect the unreacted Tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate in a dedicated, explicitly labeled "Organic Azide Waste" container. Never co-mingle this with general organic or acidic waste streams[1].
Container Specifications : Use only plastic or glass containers. Never use metal containers, metal funnels, or metal lids, as friction or prolonged contact can generate shock-sensitive metal azides[3].
pH Control : Ensure the waste solution is maintained at a pH > 9 to prevent the accidental protonation of trace azide ions into hydrazoic acid[2].
Storage : Store the segregated waste container in a dark environment at or below -18 °C. Do not expose the container to ground-glass joints[2][3].
EHS Pickup : Request immediate specialized hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department. Treat all contaminated disposables (e.g., wipes, pipette tips) as Extremely Hazardous Waste[2].
References
Safe Handling of Azides - University of Pittsburgh Environmental Health & Safety. 1
Sodium Azide and Organic Azides: Special Handling Considerations - UC Santa Barbara Chemical Hygiene Plan. 2
Information on Azide Compounds - Stanford Environmental Health & Safety. 3
How to safely quench an unreacted azide in a reaction mixture - BenchChem. 4
Bioorthogonal reactions of triarylphosphines and related analogs - eScholarship (University of California). 5